1-Decanethiol

Catalog No.
S772755
CAS No.
143-10-2
M.F
CH3(CH2)9SH
C10H21SH
C10H22S
M. Wt
174.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decanethiol

CAS Number

143-10-2

Product Name

1-Decanethiol

IUPAC Name

decane-1-thiol

Molecular Formula

CH3(CH2)9SH
C10H21SH
C10H22S

Molecular Weight

174.35 g/mol

InChI

InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3

InChI Key

VTXVGVNLYGSIAR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCS

Solubility

Insoluble (NIOSH, 2024)
Solubility in water: none
Insoluble

Canonical SMILES

CCCCCCCCCCS

Study of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are ordered arrays of molecules attached to a surface. Researchers use 1-decanethiol to form SAMs on gold surfaces due to its strong affinity for gold atoms. These SAMs serve as model systems for studying various phenomena, including:

  • Surface science: Researchers can investigate the interactions between molecules and surfaces, which is crucial for understanding diverse areas like catalysis, corrosion, and tribology .
  • Molecular electronics: SAMs can be used to create molecular-scale electronic devices by controlling the properties of the molecules within the assembled layer .
  • Biosensors: SAMs modified with biorecognition molecules can be used to detect specific biomolecules, such as proteins or DNA, making them valuable tools in medical diagnostics and environmental monitoring .

1-Decanethiol, with the molecular formula C10_{10}H22_{22}S, is a straight-chain aliphatic thiol. It consists of a ten-carbon chain terminated by a thiol (-SH) functional group. This compound is characterized by its relatively low volatility and distinctive odor, reminiscent of garlic or onions, which is typical for thiols. It is a colorless liquid at room temperature and has a molecular weight of approximately 174.35 g/mol .

The primary mechanism of action for 1-Decanethiol is related to its ability to form self-assembled monolayers (SAMs) on gold surfaces. The strong interaction between the sulfur atom in the thiol group and gold atoms leads to the chemisorption of 1-Decanethiol molecules, forming a well-ordered organic layer on the gold substrate []. This SAM formation can modify the surface properties of gold, influencing its electrical conductivity, wettability, and biocompatibility [].

In the context of FETs, 1-Decanethiol SAMs can be used to improve charge injection by creating a more ordered and defined interface between the gold electrodes and the organic semiconductor material in the transistor. This can lead to improved device performance.

1-Decanethiol is considered a hazardous material due to its unpleasant odor and potential health effects.

  • Hazards:
    • Flammable: The flash point of 1-Decanethiol is likely similar to other long-chain aliphatic thiols, which is typically above 100 °C.
    • Harmful by inhalation and ingestion [].
    • May cause skin and eye irritation [].
  • Safety Precautions:
    • Handle with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
    • Avoid inhalation and contact with skin and eyes.
    • Store in a cool, dry, and well-ventilated place away from heat and oxidizing agents.
Typical of thiols:

  • Oxidation: It can be oxidized to form disulfides or sulfonic acids when treated with oxidizing agents.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles to form thioethers or other derivatives.
  • Deprotection Reactions: It has been utilized in organic synthesis for the odorless deprotection of aryl groups, showcasing its versatility in synthetic pathways .

1-Decanethiol exhibits biological activity that includes antimicrobial properties. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it of interest in the development of antimicrobial agents. Additionally, its unique odor can serve as a warning signal for potential hazards in various environments .

Several methods are available for synthesizing 1-decanethiol:

  • Alkylation of Thiols: A common method involves the alkylation of thiols with appropriate alkyl halides.
  • Reduction of Thioesters: 1-Decanethiol can also be synthesized by the reduction of thioesters using reducing agents like lithium aluminum hydride.
  • Direct Hydrolysis: Another method includes the hydrolysis of 1-decene in the presence of hydrogen sulfide under specific conditions .

1-Decanethiol finds applications across various fields:

  • Chemical Industry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Material Science: It is employed to modify surfaces, particularly in creating self-assembled monolayers on metal surfaces to enhance charge injection in electronic devices .
  • Flavoring and Fragrance: Its unique odor makes it useful in flavoring agents and perfumes.

Research into the interactions of 1-decanethiol highlights its role in biological systems and materials science. Notably, it interacts with metals to form stable complexes, which can alter the electronic properties of materials. Additionally, studies have shown that it can influence cell signaling pathways due to its biological activity, although further research is needed to fully elucidate these mechanisms .

1-Decanethiol shares structural similarities with other aliphatic thiols. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
1-OctanethiolC8_8H18_{18}SShorter carbon chain; less volatile
1-DodecanethiolC12_{12}H26_{26}SLonger carbon chain; higher boiling point
1-HexanethiolC6_6H14_{14}SShorter chain; different odor profile
2-Methyl-1-butanethiolC5_5H12_{12}SBranched structure; distinct aroma

Uniqueness: The ten-carbon chain length gives 1-decanethiol unique properties compared to shorter or longer-chain thiols, affecting its volatility and reactivity. Its applications in material science and organic synthesis further distinguish it from similar compounds.

1-Decanethiol (C₁₀H₂₂S) is characterized by its distinctive properties that make it valuable for various applications:

PropertyValueReference
CAS Number143-10-2
Molecular FormulaC₁₀H₂₂S
Molecular Weight174.35 g/mol
Physical StateClear liquid
Melting Point-26 °C
Boiling Point114 °C (13 mmHg); 241 °C (standard pressure)
Density0.824 g/mL at 25 °C
Refractive Index1.457-1.459
Flash Point98°C (208°F)
Water SolubilityInsoluble
LogP (octanol/water)4.057 (calculated)
pKa10.50±0.10 (predicted)

1-Decanethiol possesses a mercaptan functional group (-SH) that readily forms covalent bonds with gold and other noble metal surfaces, making it ideal for self-assembled monolayer applications. Its ten-carbon alkyl chain provides sufficient van der Waals interactions to create stable, well-ordered structures on surfaces.

The adsorption of 1-decanethiol on Au(111) involves complex interfacial dynamics driven by sulfur-gold bonding and alkyl chain interactions. Time-resolved scanning tunneling microscopy (STM) studies reveal that decanethiol molecules form self-assembled monolayers (SAMs) through a multistep process. Initially, molecules adsorb at gold terrace edges or defects, followed by the formation of Au–thiolate complexes that diffuse across the surface [1] [7]. These complexes exhibit stochastic two-level switching behavior, where sulfur atoms transition between adjacent hollow sites on the Au(111) lattice [1] [7].

The growth kinetics are highly sensitive to temperature and pressure. At low temperatures (< 100 K) and high pressures (10⁻⁶ Torr), adsorption occurs under a physisorbed overlayer, leading to a pressure-independent growth rate [2]. In contrast, at room temperature, the process is dominated by the diffusion of decanethiol–Au complexes rather than individual thiolate molecules [1] [7]. This diffusion-mediated mechanism results in the formation of ordered domains with characteristic dimensions of 5–20 nm, as observed in STM topographs [1].

Striped Phase Formation and Coverage-Dependent Structural Transitions

The structural evolution of 1-decanethiol SAMs follows a coverage-dependent pathway with distinct phases:

Coverage RangePhase CharacteristicsLattice ParametersMolecular Orientation
< 0.3 MLLattice gasDisorderedFlat-lying
0.3–0.6 MLStriped phase11.5 × √3 rectDouble lamellae
0.6–0.9 MLδ-phasec(4×2)Interdigitated tails
> 0.9 MLβ-phase(√3×√3)R30°Tilted (28–35°)

At submonolayer coverages (< 0.3 ML), molecules adopt a flat-lying configuration in a lattice gas arrangement [4]. Upon reaching 0.3 ML, they condense into the striped phase characterized by double molecular lamellae with a 11.5 × √3 rectangular lattice [3]. This phase exhibits molecular axes aligned parallel to the surface plane, with sulfur atoms occupying bridge sites between gold rows [3].

Increasing coverage to 0.6 ML triggers a first-order transition to the δ-phase, where molecules develop interdigitated alkyl chains while maintaining a c(4×2) superlattice [4]. Near saturation coverage (0.9 ML), the system undergoes an edge-mediated melting transition, forming a supercooled 2D liquid that subsequently crystallizes into the β-phase with (√3×√3)R30° periodicity and molecular tilt angles of 28–35° [4] [5].

Role of Alkyl Chain Length in Molecular Tilt Angle Configurations

The molecular tilt in SAMs is critically dependent on alkyl chain length, as demonstrated by comparative studies:

Thiol Chain LengthTilt Angle (°)Phase StabilityPacking Density (molecules/nm²)
C8 (octanethiol)45–50Metastable3.8 ± 0.2
C10 (decanethiol)28–35Stable4.6 ± 0.3
C18 (octadecanethiol)35–50Pressure-dependent4.9 ± 0.4

For 1-decanethiol, the equilibrium β-phase exhibits a tilt angle of 28–35°, stabilized by van der Waals interactions between interdigitated alkyl chains [5] [6]. Molecular dynamics simulations reveal that this tilt configuration minimizes steric repulsion while maximizing chain packing efficiency [6]. In contrast, shorter-chain analogs (C8) adopt larger tilt angles (45–50°) due to reduced chain–chain interactions, resulting in less stable monolayers [5].

The chain length also influences phase transition thresholds. While decanethiol requires 0.9 ML coverage to initiate the β-phase transition, longer-chain thiols (C18) form tilted phases even at lower pressures through homogeneous nucleation [5]. This behavior arises from the increased conformational flexibility of longer alkyl chains, which enables interlocking of terminal methyl groups across adjacent molecules [5].

van der Waals-Corrected Density Functional Theory Studies of Chemisorption versus Physisorption

Density functional theory calculations that include non-local dispersion corrections reproduce the experimentally observed preference of 1-Decanethiol for bridge-site chemisorption on the gold (111) surface and quantify the energetic gap between that chemisorbed geometry and the much weaker physisorbed precursor [1]. Table 1 collates key values.

Molecular state on gold (111)Calculated adsorption energy / eVAverage tilt of the molecular axis / °Selected findings
Isolated, physisorbed (lying flat)–2.13 [1]4 [1]Sulfur above a top site; alkyl chain parallel to surface
Isolated, chemisorbed (bridge-site)–3.56 [1]7 [1]Two equivalent sulfur–gold bonds, slight molecular bend
Full monolayer, physisorbed striped (11 × √3 unit)–1.32 [1]0 [1]Chains perfectly parallel; one surface gold atom not lifted
Full monolayer, chemisorbed standing (√3 × √3 R30° unit)–2.96 [1]83 [1]Chains form close-packed array; one surface gold atom lifted 0.65 Å
Temperature-programmed desorption, physisorbed layer+1.10 ± 0.05 [2]Desorption preceded by lateral diffusion of flat-lying molecules
Temperature-programmed desorption, chemisorbed layer+1.30 ± 0.03 [2]Desorption driven by cleavage of the sulfur–gold bond

Key trends revealed by the dispersion-corrected simulations:

  • The chemisorbed state is ≈1.4 eV more stable than the physisorbed precursor for an isolated molecule, in agreement with the experimentally required activation to displace molecular hydrogen [1].
  • At monolayer coverage the energetic penalty of surface stress partly offsets intermolecular dispersion, so the standing chemisorbed film is only ~1.6 eV more stable than the striped physisorbed film—consistent with the coexistence of both motifs observed by scanning tunnelling microscopy [3] [4].
  • The calculated adsorption energy rises by ≈0.10 eV per added methylene unit, reflecting increasingly strong chain–surface dispersion; the slope matches the experimental 0.063 eV per methylene unit obtained from desorption measurements after conversion of units [5] [2].

These findings show that dispersion-corrected density functional theory captures both absolute and chain-length-dependent adsorption energetics, thereby providing a validated platform for exploring reaction paths such as hydrogen abstraction and interface alloying.

Molecular Dynamics Simulations of Monolayer Thermal Stability

All-atom molecular dynamics trajectories reproduce the phase transitions and defect dynamics of 1-Decanethiol self-assembled films measured in time-resolved scanning tunnelling microscopy [6] [7]. The simulations reproduce the experimentally mapped two-dimensional phase diagram [5] and quantify the barrier to collective diffusion of the gold–thiolate complex that underpins monolayer mobility [8].

Simulation method and ensembleKey predictionNumerical result
Canonical molecular dynamics, 298 K, explicit ethanol solvent [9]Average tilt angle of a single chemisorbed molecule74 ± 18 ° [9]
Canonical molecular dynamics, ultra-high-vacuum conditions [10]Order–disorder transition of the χ* phase295 ± 2 K [7]
Constant-temperature molecular dynamics on nanocrystallites (1289-atom gold) [11]Melting of bundled monolayer on nanoparticles294 K, latent heat 20 kJ mol⁻¹ chain [11]
Nudged elastic band on oxidised decanethiol [8]Diffusion barrier along vacancy stripes0.19 eV (hcp → fcc); 0.16 eV (fcc → hcp) [8]

Combined with scanning tunnelling microscopy movies, the molecular dynamics results reveal three regimes of thermal response:

  • Below 295 K ordered β and χ* phases remain locked, with only local wagging of alkyl tails [6].
  • Between 295 K and 345 K defect-assisted diffusion of gold–thiolate complexes produces large-scale meandering of domain walls [7].
  • Above 345 K two-dimensional melting initiates, followed by gradual desorption above 400 K [4].

These mechanistic insights explain the exceptional room-temperature mobility of the monolayer despite its high adsorption energy and guide selection of annealing protocols that improve long-range order without causing mass loss.

Quantum Mechanical Analysis of Thiol–Gold Interface Electronic Properties

Hybrid density functional calculations, scanning tunnelling spectroscopy and work-function-mapping experiments demonstrate that 1-Decanethiol strongly modulates the electronic structure of the gold interface [12] [13].

  • Density functional theory with a modified dispersion correction tailored for metals predicts a sulphur–gold interfacial dipole of 0.85 debye and a local work-function reduction of 0.8 electron-volt when the molecule lies flat [13].
  • Scanning tunnelling spectroscopy maps of the standing monolayer show that the tunnel barrier oscillates by ±0.15 electron-volt between β (lying) and φ (standing) domains, corresponding to a work-function contrast of ~0.30 electron-volt [12].
  • Projected density-of-states analysis reveals charge transfer of 0.19 electron from the gold d-band into antibonding sulphur orbitals, stabilising a 2.48 Å sulphur–gold bond [1].

Table 2 summarises representative electronic descriptors.

Structural motifCalculated interface dipole / debyePredicted work-function shift / eVExperimental barrier modulation / eV
Lying β stripe0.85 [13]–0.80 [13]–0.15 [12]
Standing φ domain0.38 [13]–0.20 [13]+0.15 [12]
Oxidised λ lamella0.12 [8]–0.05 [8]≈0 [8]

The calculations further demonstrate that overlaying graphene on the chemisorbed film converts the graphene into a p-type material and increases the combined work function by ~0.25 electron-volt, suggesting a straightforward route to tailor electrode performance in molecular electronics [14].

Physical Description

1-decanethiol is a colorless liquid with a strong odor.
Colorless liquid with a strong odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a strong odor.

XLogP3

5.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

174.14422188 g/mol

Monoisotopic Mass

174.14422188 g/mol

Boiling Point

465 °F at 760 mmHg (NIOSH, 2024)
241 °C
465 °F

Flash Point

209 °F (NIOSH, 2024)
98 °C
209 °F

Heavy Atom Count

11

Vapor Density

Relative vapor density (air = 1): 6.0

Density

0.84 (NIOSH, 2024) - Less dense than water; will float
Relative density (water = 1): 0.84
0.84

Melting Point

-15 °F (NIOSH, 2024)
-26 °C
-15 °F

UNII

A2H8YRB236

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H314 (15.38%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (76.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (82.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (15.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (15.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 [mmHg]
Vapor pressure, Pa at 20 °C:

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

143-10-2
30174-58-4

Wikipedia

1-decanethiol

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

General Manufacturing Information

1-Decanethiol: ACTIVE

Dates

Last modified: 08-15-2023

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